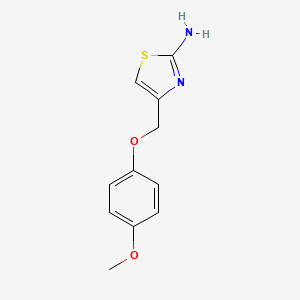

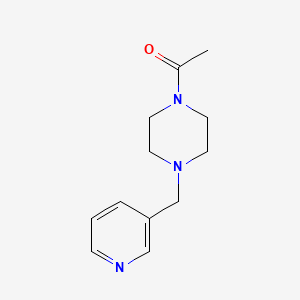

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-nitrobenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-nitrobenzenesulfonamide, also known as DNTB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DNTB is a sulfonamide-based nitroaromatic compound that has been synthesized by various methods.

Scientific Research Applications

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis using N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-nitrobenzenesulfonamide derivatives can enhance reaction rates and yields. Harikumar and Rajendran (2014) demonstrated the efficacy of ultrasound irradiation in enhancing the synthesis of nitro aromatic ethers, suggesting potential applications in organic synthesis (Harikumar & Rajendran, 2014).

Electrosynthesis and Electrochemistry

In electrosynthesis, N-butyl derivatives like N-butylbenzenesulfonamide play a role in the cathodic cleavage of nitrobenzenesulfonyl groups, as discussed by Zanoni and Stradiotto (1991). This suggests its utility in electrochemical reactions and studies related to the reduction of sulfonamide derivatives (Zanoni & Stradiotto, 1991).

Synthesis of Secondary Amines

Fukuyama, Jow, and Cheung (1995) highlighted the role of 2- and 4-Nitrobenzenesulfonamides in the smooth alkylation of primary amines to form N-alkylated sulfonamides. This application is crucial in the preparation of secondary amines, showcasing the compound's relevance in synthetic organic chemistry (Fukuyama, Jow, & Cheung, 1995).

Catalytic Applications

N-Acyl derivatives of this compound have been explored for their efficiency in catalytic acylation reactions. Ebrahimi et al. (2015) showed these compounds' effectiveness in selective acylation reactions, which are crucial in pharmaceutical and fine chemical synthesis (Ebrahimi et al., 2015).

Computational Chemistry

Murthy et al. (2018) conducted a computational study on a newly synthesized sulfonamide molecule, providing insights into the structural and electronic properties of such compounds. This research has implications for the design and understanding of new materials and pharmaceuticals (Murthy et al., 2018).

Environmental Degradation Studies

Li et al. (2020) utilized derivatives of this compound in a study for the degradation of nitrobenzene in wastewater, indicating its potential application in environmental remediation and wastewater treatment (Li et al., 2020).

Biofilm Inhibition

Abbasi et al. (2020) researched the biofilm inhibitory action of new N-Alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides against bacterial strains, indicating the compound's potential in addressing bacterial biofilms, which is a significant challenge in medical and industrial settings (Abbasi et al., 2020).

Properties

IUPAC Name |

N-butyl-N-(1,1-dioxothiolan-3-yl)-4-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O6S2/c1-2-3-9-15(13-8-10-23(19,20)11-13)24(21,22)14-6-4-12(5-7-14)16(17)18/h4-7,13H,2-3,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLVHJSLXBXZGAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide](/img/structure/B2830786.png)

![1-(4-fluorophenyl)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2830787.png)

![N-(3-fluorophenyl)-1-[5-(3-fluorophenyl)pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2830788.png)

![3-(4-chlorophenyl)-3-hydroxy-1-(4-methoxyphenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2830797.png)

![1-(4-chlorophenyl)-N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclopentane-1-carboxamide](/img/structure/B2830802.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-(methylsulfonyl)piperidin-3-yl)-1,3,4-oxadiazole](/img/structure/B2830803.png)

![7-bromo-5-phenyl-4-(phenylsulfonyl)-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one](/img/structure/B2830805.png)

![6-methyl-4-oxo-N-[4-(2-oxopyrrolidin-1-yl)benzyl]-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2830807.png)